

Application Note: Genetic Screening of DEPDC5 Mutations in Patient Samples

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Compound of Interest

Compound Name: **DEP-5**

Cat. No.: **B15601136**

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Introduction

Mutations in the DEPDC5 (DEP domain-containing 5) gene are a significant cause of focal epilepsy, including both familial and sporadic cases.[\[1\]](#)[\[2\]](#) The DEPDC5 protein is a crucial component of the GATOR1 complex, which acts as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[\[3\]](#)[\[4\]](#)[\[5\]](#) Loss-of-function mutations in DEPDC5 lead to hyperactivation of the mTORC1 pathway, which is implicated in abnormal neuronal development, cortical hyperexcitability, and seizure generation.[\[1\]](#)[\[6\]](#)

Accurate and efficient screening for DEPDC5 mutations is critical for diagnosing epilepsy syndromes, guiding clinical management, providing prognostic information, and enabling genetic counseling.[\[7\]](#)[\[8\]](#) Furthermore, identifying patients with DEPDC5-related epilepsy opens potential avenues for targeted therapies, such as mTOR inhibitors.[\[2\]](#)[\[9\]](#) These application notes provide detailed protocols for researchers, scientists, and drug development professionals to screen for DEPDC5 mutations using Next-Generation Sequencing (NGS) and Sanger sequencing.

DEPDC5 Signaling Pathway

The DEPDC5 gene product is a key subunit of the GATOR1 protein complex, which also includes NPRL2 and NPRL3.[\[4\]](#) GATOR1 inhibits the mTORC1 pathway, a central regulator of cell growth and proliferation, in response to low amino acid levels.[\[1\]](#)[\[10\]](#) Mutations in DEPDC5 disrupt this inhibitory function, leading to constitutive activation of mTORC1 signaling.[\[4\]](#)[\[11\]](#)

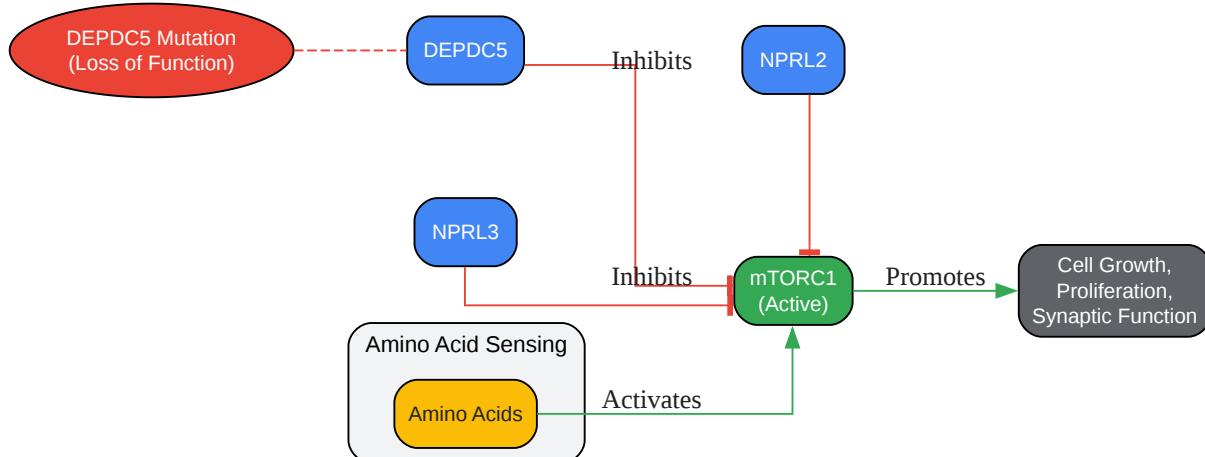


Diagram of the DEPDC5-GATOR1-mTORC1 signaling pathway.

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Caption: DEPDC5-GATOR1-mTORC1 Signaling Pathway.

Clinical Significance and Patient Cohorts

DEPDC5 mutations are associated with a wide spectrum of epilepsy phenotypes, most commonly inherited in an autosomal dominant manner with incomplete penetrance.[\[2\]](#)[\[12\]](#)

Screening is recommended for patients with suggestive clinical findings, particularly those with a family history of epilepsy.

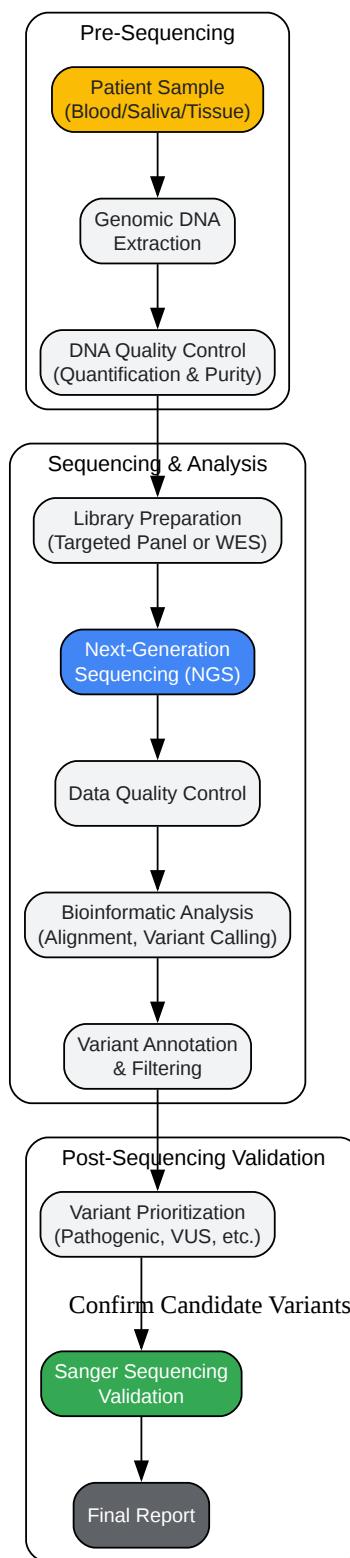
Table 1: Clinical Characteristics and Prevalence of DEPDC5 Mutations

Characteristic / Syndrome	Description	Prevalence of DEPDC5 Mutations	Citations
Inheritance Pattern	Primarily Autosomal Dominant with incomplete penetrance (60-70%). Rare autosomal recessive cases reported with more severe phenotypes.	Penetrance estimated at ~67%.	[12][13]
Familial Focal Epilepsy with Variable Foci (FFEVF)	The most common phenotype. Family members present with focal seizures originating from different cortical regions (e.g., frontal, temporal).	Accounts for up to 13% of familial focal epilepsy cases.	[1][2][3]
Autosomal Dominant Sleep-Related Hypermotor Epilepsy (ADSHE)	Characterized by seizures with hyperkinetic motor activity that occur predominantly during sleep.	Found in approximately 13% of ADNFLE/ADSHE families.	[1][14]
Other Associated Phenotypes	Infantile spasms, self-limited epilepsy with centrotemporal spikes, and various temporal lobe epilepsies.	Less frequent but reported in multiple studies.	[1][4]

Neuroimaging Findings	Brain MRI is often normal. However, some patients may exhibit structural abnormalities like Focal Cortical Dysplasia (FCD) or hemimegalencephaly.	FCD is a recognized feature, sometimes linked to a "two-hit" model involving a somatic mutation. [6][8][9]
Co-morbidities	Intellectual disability, Autism Spectrum Disorder (ASD), and psychiatric disorders can co-occur in some individuals.	ASD or autistic features were observed in about 10% of individuals in one review. [15]

Experimental Workflow for DEPDC5 Mutation Screening

A systematic workflow is essential for the accurate identification and validation of DEPDC5 variants. The process begins with patient sample collection and culminates in a clinical or research report. High-throughput NGS is the primary discovery tool, with Sanger sequencing serving as the gold standard for validation.



General workflow for DEPDC5 mutation screening.

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Caption: General workflow for DEPDC5 mutation screening.

Experimental Protocols

Protocol 1: Genomic DNA Extraction

High-quality genomic DNA (gDNA) is a prerequisite for successful genetic screening.

- Sample Collection: Collect 2-5 mL of peripheral blood in EDTA tubes or 2 mL of saliva using a specialized collection kit. For brain tissue analysis, obtain fresh-frozen tissue from surgical resections where applicable.
- Extraction: Use a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit, Oragene DNA from saliva) following the manufacturer's instructions.
- Quality Control:
 - Quantification: Measure DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Aim for a concentration $\geq 20 \text{ ng}/\mu\text{L}$.
 - Purity: Assess purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0. The A260/A230 ratio should be > 2.0 .
 - Integrity: (Optional) Run an aliquot on a 1% agarose gel to check for high molecular weight DNA with minimal degradation.
- Storage: Store extracted gDNA at -20°C for long-term use.

Protocol 2: Next-Generation Sequencing (NGS)

NGS allows for the comprehensive screening of all 43 coding exons and splice regions of the DEPDC5 gene.[\[16\]](#) This can be done via a targeted gene panel or whole-exome sequencing (WES).

- Library Preparation:
 - Start with 50-200 ng of high-quality gDNA.
 - Fragment the DNA enzymatically or mechanically to a target size of 200-400 bp.

- Perform end-repair, A-tailing, and ligation of sequencing adapters with unique indices for multiplexing.
- Use a targeted capture method with biotinylated probes designed to cover all exons and flanking intronic regions of DEPDC5.
- Amplify the captured library via PCR (8-12 cycles).
- Library Quality Control:
 - Verify the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
 - Quantify the final library concentration using qPCR.
- Sequencing:
 - Pool indexed libraries in equimolar concentrations.
 - Sequence the pooled library on an Illumina platform (e.g., MiSeq, NextSeq, or NovaSeq) to achieve a mean depth of coverage >100x.
- Bioinformatic Analysis:
 - Data QC: Check raw sequencing data quality using FastQC.
 - Alignment: Align reads to the human reference genome (GRCh38/hg38) using an aligner like BWA-MEM.
 - Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller such as GATK HaplotypeCaller.
 - Annotation: Annotate called variants with information from databases like dbSNP, ClinVar, and gnomAD using tools like ANNOVAR or SnpEff.
 - Interpretation: Filter variants based on allele frequency (<0.01%), predicted functional impact (e.g., nonsense, frameshift, splice site), and clinical relevance. Classify variants according to ACMG/AMP guidelines.[\[17\]](#)

Protocol 3: Sanger Sequencing for Validation

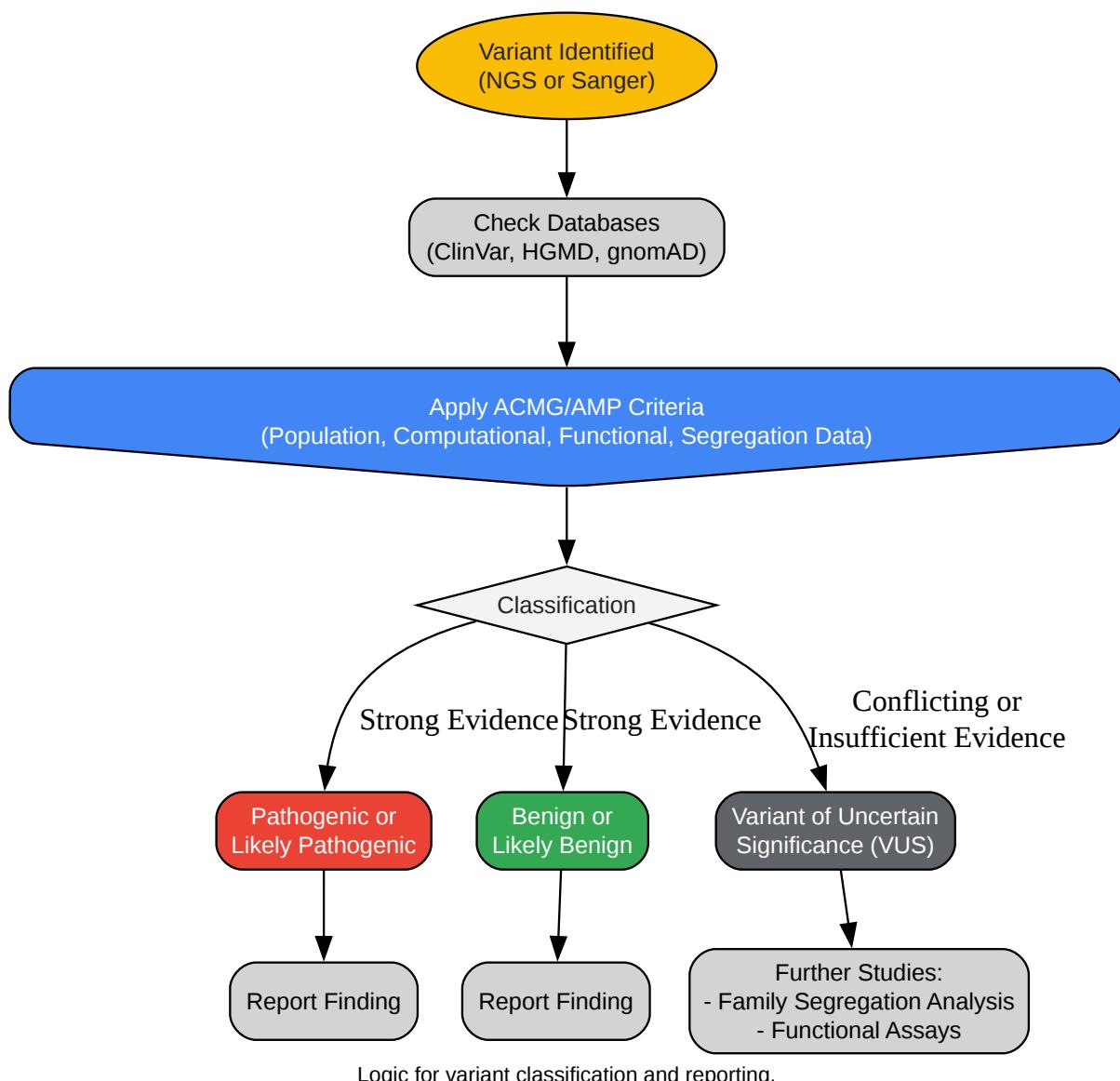
Sanger sequencing is used to confirm pathogenic or likely pathogenic variants and variants of uncertain significance (VUS) identified by NGS.[\[1\]](#)[\[18\]](#) It is also used for segregation analysis in family members.

- **Primer Design:** Design PCR primers to amplify the exon containing the variant of interest. Primers should be 18-22 bp long with a Tm of 58-62°C.
- **PCR Amplification:**
 - Set up a 25 µL PCR reaction containing 50 ng gDNA, 10 µM of each forward and reverse primer, dNTPs, and a high-fidelity DNA polymerase.
 - Perform PCR with the following general conditions: 95°C for 5 min; 35 cycles of (95°C for 30s, 60°C for 30s, 72°C for 45s); final extension at 72°C for 7 min.
 - Verify the PCR product size and purity on a 1.5% agarose gel.
- **PCR Product Cleanup:** Remove unincorporated primers and dNTPs from the PCR product using an enzymatic method (e.g., ExoSAP-IT) or a column-based kit.
- **Cycle Sequencing Reaction:**
 - Set up separate reactions for the forward and reverse primers.
 - Use a BigDye™ Terminator v3.1 Cycle Sequencing Kit. The reaction includes the cleaned PCR product, sequencing primer, and BigDye reaction mix.
 - Perform cycle sequencing: 96°C for 1 min; 25 cycles of (96°C for 10s, 50°C for 5s, 60°C for 4 min).[\[18\]](#)[\[19\]](#)
- **Sequencing Product Cleanup:** Purify the cycle sequencing products to remove unincorporated dye terminators using an ethanol/EDTA precipitation method or column purification.
- **Capillary Electrophoresis:** Resuspend the purified products in Hi-Di Formamide and run on an automated capillary electrophoresis sequencer (e.g., Applied Biosystems 3730xl).

- Data Analysis: Analyze the resulting electropherogram using software like FinchTV or Sequence Scanner to confirm the nucleotide change.[20]

Variant Interpretation and Reporting Logic

The final step involves classifying the identified variant and determining its clinical significance. This process requires integrating genetic data with clinical information and population databases.



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Caption: Logic for variant classification and reporting.

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